methyl 9,9-dimethyl-9H-fluorene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate: is an organic compound with the chemical formula C17H16O2. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate ester group at the 2-position and two methyl groups at the 9-position of the fluorene ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of fluorene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed:
Oxidation: Formation of 9,9-dimethyl-9H-fluorene-2-carboxylic acid.
Reduction: Formation of 9,9-dimethyl-9H-fluorene-2-methanol.
Substitution: Formation of various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors
Wirkmechanismus
The mechanism of action of methyl 9,9-dimethyl-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
9,9-dimethyl-9H-fluorene-2,7-diamine: A derivative with amine groups at the 2 and 7 positions.
9,9-dimethyl-9H-fluorene-2,7-diyl dibenzoate: A compound with benzoate ester groups at the 2 and 7 positions
Uniqueness: Methyl 9,9-dimethyl-9H-fluorene-2-carboxylate is unique due to its specific ester functional group at the 2-position, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 9,9-dimethyl-9H-fluorene-2-carboxylate involves the reaction of 9,9-dimethyl-9H-fluorene-2-carboxylic acid with methanol in the presence of a catalyst.", "Starting Materials": [ "9,9-dimethyl-9H-fluorene-2-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 9,9-dimethyl-9H-fluorene-2-carboxylic acid in methanol.", "Step 2: Add a catalyst to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Cool the mixture and filter the resulting solid.", "Step 5: Wash the solid with cold methanol and dry it under vacuum.", "Step 6: The resulting product is methyl 9,9-dimethyl-9H-fluorene-2-carboxylate." ] } | |
CAS-Nummer |
28320-63-0 |
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
methyl 9,9-dimethylfluorene-2-carboxylate |
InChI |
InChI=1S/C17H16O2/c1-17(2)14-7-5-4-6-12(14)13-9-8-11(10-15(13)17)16(18)19-3/h4-10H,1-3H3 |
InChI-Schlüssel |
JNUXXZIJZIJCDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)OC)C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.